Product packaging for Beryllium sulfide(Cat. No.:CAS No. 13598-22-6)

Beryllium sulfide

Cat. No.: B084105
CAS No.: 13598-22-6
M. Wt: 41.08 g/mol
InChI Key: FQDSYGKTHDFFCM-UHFFFAOYSA-N
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Description

Context within II-VI Semiconductor Systems

Beryllium sulfide (B99878) is classified as a II-VI semiconductor, a group of compounds formed from elements of group II and group VI of the periodic table. wikipedia.orgepjap.org These materials are known for their diverse electronic and optical properties. wikipedia.org Specifically, beryllium chalcogenides, including BeS, BeSe (beryllium selenide), and BeTe (beryllium telluride), are recognized for their distinct characteristics, such as a high degree of covalent bonding compared to other II-VI compounds. iup.edu This strong covalent nature contributes to their high hardness and large energy gaps. iup.educhemicalbook.com The unique properties of beryllium chalcogenides make them interesting for creating multicomponent alloys with other II-VI semiconductors like zinc sulfide (ZnS) or cadmium sulfide (CdS) to enhance the performance and lifespan of optical devices. chemicalbook.com

Historical Perspectives on Beryllium Chalcogenide Investigations

The scientific exploration of beryllium and its compounds dates back to the late 18th century when the French chemist Louis-Nicolas Vauquelin first discovered the element. thoughtco.com The metallic form of beryllium was later isolated in 1828. thoughtco.com Investigations into beryllium compounds, including its chalcogenides, have evolved significantly over the decades. Early studies focused on fundamental synthesis and characterization. For instance, beryllium sulfide can be prepared by reacting beryllium metal with hydrogen sulfide at high temperatures. acs.orgshef.ac.uk The crystal structure of BeS was identified as the sphalerite (zinc-blende) type. acs.orgwikipedia.org Historically, the toxicity of beryllium and its compounds has presented challenges and necessitated careful handling protocols, which has somewhat limited extensive experimental research. ontosight.ainih.gov

Current Academic Significance of this compound

In recent years, this compound has attracted renewed academic attention, primarily driven by its potential applications in advanced technologies. nih.govresearchgate.net Its wide bandgap makes it a promising material for optoelectronic devices, particularly those operating in the blue-green spectrum, such as laser diodes and light-emitting diodes (LEDs). epjap.orgnih.govresearchgate.net Researchers are actively investigating its electronic and optical properties through both theoretical and experimental methods. researchgate.net First-principles calculations have been employed to study its band structure, phase transitions under high pressure, and optical response. epjap.orgcambridge.org Furthermore, the potential for creating novel two-dimensional structures, like a graphene-like BeS monolayer, has opened new avenues for research in nano-devices. researchgate.net The study of BeS and its alloys continues to be a significant area of research for developing new semiconductor materials with tailored properties for various technological applications. iup.educhemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeS B084105 Beryllium sulfide CAS No. 13598-22-6

Properties

CAS No.

13598-22-6

Molecular Formula

BeS

Molecular Weight

41.08 g/mol

IUPAC Name

sulfanylideneberyllium

InChI

InChI=1S/Be.S

InChI Key

FQDSYGKTHDFFCM-UHFFFAOYSA-N

SMILES

[Be]=S

Canonical SMILES

[Be]=S

Other CAS No.

13598-22-6

Origin of Product

United States

Synthesis and Advanced Fabrication Methodologies for Beryllium Sulfide

Controlled Chemical Synthesis Routes

The synthesis of sulfide-based compounds can be achieved through various routes, with high-temperature and vapor-phase reactions being prominent methods for producing crystalline powders. wikipedia.orgmdpi.com

High-temperature solid-state reactions are a common method for synthesizing inorganic materials from powdered precursors. nih.gov This technique can produce glassy, glass-ceramic, or crystalline materials, and often requires elevated temperatures to promote the formation of the desired phases. mdpi.com

For beryllium sulfide (B99878), powders can be prepared through the direct reaction of beryllium metal and sulfur. wikipedia.org The process involves heating a mixture of the two elements in a hydrogen atmosphere for 10 to 20 minutes at temperatures ranging from 1000 to 1300 °C. wikipedia.org Performing the reaction at a lower temperature of 900 °C has been found to result in beryllium metal impurities in the final product. wikipedia.org

Table 1: High-Temperature Solid-State Synthesis of Beryllium Sulfide

Reactants Atmosphere Temperature (°C) Duration (minutes) Outcome
Beryllium, Sulfur Hydrogen 1000-1300 10-20 This compound (BeS) Powder

Chemical vapor reactions, including chemical vapor deposition (CVD), involve the reaction of volatile precursors in the gas phase to form a solid material on a substrate. This compound can be synthesized via the reaction of beryllium chloride (BeCl₂) and hydrogen sulfide (H₂S) at a temperature of 900 °C. wikipedia.org Related vapor-phase techniques, such as atomic layer deposition (ALD), can also be utilized for creating metal sulfide thin films by alternately and sequentially exposing a substrate to a vapor-phase metal reactant and a vapor-phase sulfur reactant. google.com

Table 2: Chemical Vapor Synthesis of this compound

Metal Precursor Sulfur Precursor Temperature (°C) Product

High-Temperature Solid-State Reactions

Thin Film Deposition Techniques

The fabrication of thin films allows for the application of materials onto various substrates for electronic and optical uses. Chemical bath deposition is a notable low-temperature, solution-based method for this purpose. aaru.edu.joscialert.net

Chemical bath deposition is an inexpensive and convenient technique for producing large-area thin films at low temperatures. aaru.edu.jo this compound thin films have been successfully prepared on glass slides using this method. aaru.edu.joresearchgate.net The process involves immersing a substrate in a chemical bath containing the necessary precursors in an aqueous solution. aaru.edu.jo

The composition of the chemical bath is critical to controlling the properties of the deposited film. semanticscholar.org For the deposition of this compound thin films, research has utilized beryllium nitrate (B79036) as the source for beryllium ions and thiourea (B124793) as the sulfur source. aaru.edu.jo

A complexing agent, Ethylenediaminetetraacetic acid (EDTA), was used in conjunction with the precursors in an alkaline solution to facilitate the reaction. aaru.edu.jo The selection and concentration of the precursor and complexing agents are known to be crucial factors in manipulating the growth and resulting properties of sulfide thin films. semanticscholar.orgripublication.com

The pH of the chemical bath is a significant parameter that influences various aspects of film deposition, including the action of complexing agents and the morphology of the final film. jchemlett.comresearchgate.net The deposition of this compound films was conducted in an alkaline medium. aaru.edu.jo Research has shown a direct relationship between the pH of the bath and the thickness of the resulting film. In one study, as the pH was increased from 11.3 to 13.7, a small variation in the film thickness was observed, increasing from 0.068 µm to 0.085 µm. aaru.edu.jo

The deposition time also significantly impacts the film's properties. At a constant pH of 11.3, films prepared over 18 hours and 24 hours exhibited starkly different energy band gaps of 2.3 eV and 4.4 eV, respectively. aaru.edu.jo

Table 3: Research Findings on Chemical Bath Deposition of this compound Thin Films

pH Deposition Time (hours) Film Thickness (µm) Energy Band Gap (eV)
11.3 18 - 2.30 aaru.edu.jo
11.3 24 - 4.40 aaru.edu.joresearchgate.net
Influence of Precursor Concentration and Complexing Agents

Atomic Layer Deposition (ALD) for Metal Sulfide Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce exceptionally conformal coatings with atomic-scale precision. osti.gov The process relies on sequential, self-limiting surface reactions, allowing for the digital synthesis of films where thickness increases linearly with the number of reaction cycles. osti.govacs.org While ALD is most commonly used for depositing metal oxides, there is growing interest in its application for metal sulfide materials. osti.govresearchgate.net

The typical ALD process for metal sulfides involves alternating exposures of a metal-organic precursor and a sulfur source. osti.gov Hydrogen sulfide (H₂S) is the most common sulfur-containing reactant used in these processes. acs.orgaip.org The precursor chemistry is a critical factor that governs the growth rate and the final properties of the film, including its crystallinity and impurity levels. osti.govacs.org For the deposition of aluminum sulfide (Al₂S₃), for example, trimethylaluminum (B3029685) (TMA) has been used as the metal precursor in conjunction with an H₂S plasma. aip.org

While a specific, well-documented ALD process for this compound is not prevalent in literature, the necessary precursors can be inferred from related processes. Dimethylberyllium (B1605263) (Be(CH₃)₂) has been identified and synthesized as a viable precursor for the ALD of beryllium oxide (BeO), demonstrating suitable volatility and reactivity. aip.org This precursor, paired with a common sulfur source like H₂S, represents a probable reaction pathway for the ALD of BeS films. The development of alternative, non-H₂S sulfur sources, such as di-tert-butyl disulfide (TBDS), is also an active area of research to circumvent the use of highly toxic H₂S gas. acs.org

ComponentPrecursor ExampleTypical Co-reactantKey Characteristics
Beryllium (Be)Dimethylberyllium (Be(CH₃)₂)H₂O (for BeO), H₂S (proposed for BeS)Synthesized from BeCl₂; suitable volatility for ALD. aip.org
Aluminum (Al)Trimethylaluminum (Al(CH₃)₃)H₂SUsed for Al₂S₃ deposition; growth rate of ~1.2-1.3 Å/cycle. aip.orghanyang.ac.kr
Zinc (Zn)Diethylzinc (Zn(C₂H₅)₂)H₂SOne of the earliest materials deposited by ALD. aip.org
Sulfur (S)Hydrogen Sulfide (H₂S)Metal-organic precursorsMost common sulfur source; highly reactive but toxic. osti.govaip.org
Sulfur (S)Di-tert-butyl disulfide (TBDS)Metal-organic precursorsOrganosulfur alternative to H₂S. acs.org

Substrate Effects on Film Formation

The choice of substrate is integral to the deposition process, as it fundamentally influences the nucleation, growth, morphology, and crystallinity of the resulting film. oaepublish.com The chemical and structural nature of the substrate surface dictates how precursor molecules adsorb and react, which in turn affects the growth rate and final properties of the deposited film. oaepublish.com

For this compound, materials can be grown on various substrates using techniques like molecular beam epitaxy (MBE). mdpi.com In the context of ALD, the substrate's surface functional groups are the initial reaction sites. For instance, in ALD of BeO on Gallium Arsenide (GaAs), the dimethylberyllium precursor was found to have an effective "self-cleaning" property, reacting with the native oxides on the GaAs surface. aip.orgresearchgate.net This interaction between the precursor and the substrate is critical for forming a clean, high-quality interface, which is essential for electronic device performance.

The application of BeS as a passivation layer for high-mobility channel materials, such as Indium Gallium Arsenide (InGaAs), has been proposed. This highlights the importance of the substrate's electronic properties and the need for a well-controlled interface, which deposition techniques like ALD can provide. The goal is to form a high-quality dielectric layer that protects the substrate and improves device characteristics.

Advanced Crystal Growth Techniques

Beyond thin-film deposition, the fabrication of bulk single crystals of BeS requires advanced crystal growth techniques. These methods are crucial for obtaining the large, high-quality crystals necessary for fundamental property measurements and certain applications.

Molecular Beam Epitaxy (MBE): This technique involves the deposition of materials onto a heated crystalline substrate in an ultra-high vacuum environment. It has been successfully used to grow thin films and quantum-well structures of beryllium chalcogenides, including BeS. mdpi.comresearchgate.net MBE offers precise control over the growth process at the atomic level, enabling the fabrication of high-purity epitaxial layers.

Melt Growth Methods:

Bridgman-Stockbarger Technique: This method involves melting polycrystalline material in a crucible and then slowly cooling it from one end, often by moving the crucible through a controlled temperature gradient. osti.govmdpi.com A seed crystal can be used to initiate growth with a specific orientation. This technique is widely used for producing large single crystals of various semiconductors and optical materials, including sulfides. osti.govmdpi.comnasa.gov While its specific application to BeS is not widely reported, it is a standard method for related materials. osti.gov

Czochralski Method: In this technique, a seed crystal is dipped into a melt of the material and then slowly pulled upward while being rotated. udel.eduresearchgate.net The melt solidifies on the seed, forming a large, single-crystal ingot or "boule." This method is a cornerstone of silicon wafer production and is also applied to other materials, including some metal sulfides. udel.edunasa.gov The high melting point of BeS (1800 °C) presents a significant technical challenge for this method.

Flux Growth: This technique involves dissolving the material to be crystallized in a molten salt, or "flux." d-nb.infofrontiersin.org The crystal then grows from this high-temperature solution as it is slowly cooled. Flux growth is particularly useful for materials with very high melting points or that decompose before melting. researchgate.net It is a common method for obtaining high-quality crystals of complex chalcogenides and other inorganic compounds. d-nb.infoarxiv.org

TechniqueDescriptionSuitability for BeS
Molecular Beam Epitaxy (MBE)Epitaxial growth from molecular beams in ultra-high vacuum.Demonstrated for Be-chalcogenide thin films and quantum wells. mdpi.comresearchgate.net
Bridgman-StockbargerDirectional solidification of a melt in a crucible moving through a temperature gradient.A standard method for many semiconductors; feasible but challenging due to BeS's high melting point. mdpi.com
Czochralski MethodPulling a crystal from a melt using a seed.Widely used for semiconductors, but technically demanding for high-melting-point materials like BeS. udel.eduarxiv.org
Flux GrowthCrystallization from a molten salt solution upon slow cooling.A promising route for high-quality crystals, especially given the high melting point of BeS. d-nb.inforesearchgate.net

Nanostructure Fabrication Approaches

The fabrication of this compound in nanostructured forms, such as two-dimensional (2D) sheets and one-dimensional (1D) nanotubes, has been a subject of significant theoretical investigation due to their predicted novel properties.

First-principles calculations have predicted the existence of a stable, two-dimensional hexagonal this compound (h-BeS) monolayer, analogous to graphene. researchgate.netfigshare.comnih.gov This 2D crystal is predicted to be a wide-bandgap semiconductor with an indirect gap of approximately 4.26 eV and to possess remarkable thermodynamic stability up to 1000 K. researchgate.netresearchgate.netacs.org Further theoretical work suggests that the electronic properties of this monolayer can be tuned by applying stress and strain. researchgate.net

Similarly, computational studies have explored the structural stability and properties of single-walled BeS nanotubes. semanticscholar.orgresearchgate.netresearcher.life The properties of these nanostructures are predicted to depend on their chirality. For instance, armchair-edged h-BeS nanoribbons are expected to be wide-energy-gap semiconductors, while zigzag-edged nanoribbons may exhibit metallic behavior. researchgate.netfigshare.comresearchgate.net

While experimental fabrication of these specific nanostructures remains a significant challenge, some progress has been made in synthesizing nanoparticles. One study reported an attempted synthesis of this compound nanoparticles using a microwave-assisted method starting from beryllium oxide (BeO).

NanostructureFabrication/Study MethodKey Research Finding
2D Monolayer (h-BeS)First-principles calculations (Theoretical)Predicted to be a stable, wide-bandgap (4.26 eV) semiconductor. researchgate.netresearchgate.netacs.org
NanotubesAb initio description (Theoretical)Structural stability and vibrational properties have been analyzed. semanticscholar.orgresearchgate.net
Armchair NanoribbonsFirst-principles calculations (Theoretical)Predicted to be wide-energy-gap semiconductors. figshare.comresearchgate.net
Zigzag NanoribbonsFirst-principles calculations (Theoretical)Predicted to be metallic. figshare.comresearchgate.net
NanoparticlesMicrowave-assisted synthesis (Experimental attempt)Synthesis from BeO has been attempted.

Electronic and Optical Properties of Beryllium Sulfide

Band Structure and Bandgap

Beryllium sulfide is a wide-bandgap semiconductor. epjap.org Theoretical studies based on first-principles calculations have extensively investigated its electronic band structure. nih.gov These studies indicate that in its stable zinc-blende phase, BeS has an indirect bandgap. nih.govresearchgate.net The calculated indirect bandgap value is approximately 5.436 eV. nih.govresearchgate.net The minimum of the conduction band is located at a point between the Γ and X symmetry points in the Brillouin zone, while the maximum of the valence band is at the Γ point. nih.gov

It is worth noting that different computational methods have yielded a range of bandgap values. For instance, some density functional theory (DFT) calculations using local density approximation (LDA) or generalized gradient approximation (GGA) have reported lower bandgap values. nih.gov However, more recent computational methods that rigorously minimize the energy functional have produced results in excellent agreement with experimental observations, which indicate a bandgap of around 5.5 eV. nih.govresearchgate.net Under high pressure, this compound undergoes a phase transition from the zinc-blende (ZB) structure to a rocksalt (RS) structure. epjap.orgcambridge.org This transition occurs at approximately 51.45 GPa and is accompanied by a change from a direct gap semiconductor to an indirect-gap semiconductor in the RS phase. epjap.orgcambridge.orgepjap.org

Hybrid Functionals (e.g., B3LYP)

Many-Body Perturbation Theory Approaches

Optical Properties

The optical properties of a material describe its response to electromagnetic radiation and are crucial for applications in optoelectronic devices. researchgate.net For this compound, these properties are closely linked to its electronic structure. The refractive index (n), a key optical property, has been reported for BeS. acs.orgwikipedia.org

Studies on two-dimensional monolayer structures of BeS have shown that its optical properties can be tuned by applying stress and strain. researchgate.net For example, applying biaxial strain can cause a red shift in the optical absorption spectrum, while biaxial stress can lead to a blue shift. researchgate.net This tunability suggests the potential for BeS in future nano-devices. researchgate.net

PropertyValueSource
Bandgap TypeIndirect nih.govresearchgate.net
Bandgap Energy (Theoretical)5.436 eV nih.govresearchgate.net
Bandgap Energy (Experimental)> 5.5 eV researchgate.net
Refractive Index (at 5893 Å)Isotropic acs.org

Advanced Spectroscopic and Microscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for understanding the molecular dynamics and bonding within beryllium sulfide (B99878).

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and characterize the vibrational modes of molecules. In the context of beryllium sulfide, particularly in thin film form, FTIR has been employed to characterize the material after synthesis via methods like chemical bath deposition. researchgate.net Analysis of the FTIR spectrum helps confirm the formation of the Be-S bond and can be used to assess the purity of the deposited film. researchgate.net While detailed spectra for BeS are not extensively published in the provided results, the technique's application is noted in characterization studies. researchgate.netchinaminingmagazine.com For instance, studies on related sulfur-containing compounds, like hydrogen sulfide clusters, demonstrate FTIR's capability to resolve rotational and vibrational structures, providing precise data on molecular geometry and bonding. rsc.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR about a molecule's vibrational modes. Theoretical studies utilizing ab initio computations have been performed to simulate the Raman and IR spectra of this compound in various forms, from bulk material to nanotubes. researchgate.netgoogle.com.au These computational approaches, such as the Coupled-Perturbed-Hartree–Fock/Kohn–Sham (CPHF/KS) method, predict the active phonon modes. researchgate.net Experimental Raman spectroscopy is a non-destructive technique that can identify the crystalline structure of beryllium-containing materials. euro-fusion.org For example, in studies of beryllium materials, Raman microscopy has been used to identify crystalline phases and the presence of oxides, demonstrating its utility for characterizing the local structure of BeS. euro-fusion.org

Fourier Transform Infrared (FTIR) Spectroscopy

Electron Spectroscopy

Electron spectroscopy techniques are indispensable for probing the electronic structure and energy levels of this compound and its anion.

Slow Electron Velocity Map Imaging (SEVI) spectroscopy is a high-resolution variant of anion photoelectron spectroscopy that has been crucial in characterizing the this compound anion (BeS⁻). chemrxiv.orgacs.org This technique has been used to study the photodetachment process where an electron is removed from BeS⁻ to form the neutral BeS molecule (X ²Σ⁺ → X ¹Σ⁺). acs.orgnih.gov

Through SEVI, researchers have determined fundamental properties with high precision. researchgate.netillinois.edu The electron affinity (EA) of neutral BeS, which is the energy released when an electron is added to it, was precisely measured to be 2.3346(2) eV. acs.orgnih.gov The experiments also yielded vibrational intervals and rotational constants for both the anion and the neutral molecule. acs.orgnih.govresearchgate.net A key feature of SEVI is that its resolution improves as the kinetic energy of the photoelectrons decreases, allowing for the observation of partially resolved rotational contours, a feat possible due to the small moment of inertia of BeS. researchgate.netnih.govacs.org

Table 1: Spectroscopic Data for BeS and BeS⁻ from SEVI

Property Species Value Reference
Electron Affinity BeS 2.3346(2) eV acs.orgnih.gov
Ground State BeS X ¹Σ⁺ acs.orgnih.gov
Ground State BeS⁻ X ²Σ⁺ acs.orgnih.gov

Autodetachment spectroscopy is often used in conjunction with SEVI to investigate weakly bound electronic states. acs.orgresearchgate.net For the BeS⁻ anion, this method was instrumental in probing a dipole-bound state (DBS). acs.orgnih.gov A DBS is a very diffuse electronic state where an electron is held by the electric dipole moment of the neutral molecular core. osti.gov

SEVI spectra recorded at photon energies just below the energy needed for direct detachment revealed features associated with this DBS of BeS⁻. acs.orgnih.govresearchgate.net Autodetachment spectroscopy was then used to probe this state directly, yielding rotationally resolved data for the transition from the ground state to the dipole-bound state (DBS ²Σ⁺, v′ = 0 – X ²Σ⁺, v″ = 0). acs.orgresearcher.life The analysis of this highly resolved structure provided accurate rotational constants for the BeS⁻ anion and determined the electron binding energy of the DBS. acs.orgnih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. ntu.edu.twcarleton.eduresearchgate.net The method works by irradiating a material with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nanometers of the surface. carleton.eduresearchgate.net

For this compound, XPS analysis would involve recording survey scans to identify all elements present on the surface and high-resolution scans for the Be 1s and S 2p regions. researchgate.netshsu.edu The binding energies of the Be 1s and S 2p photoelectrons provide information about their chemical environment, allowing for the confirmation of the Be-S bond and the identification of any surface oxidation (e.g., beryllium oxide or sulfates). shsu.eduifpenergiesnouvelles.fr While specific XPS spectral data for BeS were not found in the search results, the technique is standard for the chemical analysis of beryllium-containing materials and sulfide catalysts. shsu.eduifpenergiesnouvelles.frosti.gov The binding energies are referenced to a standard, such as the C 1s level at 284.6 eV, to correct for any surface charging. ifpenergiesnouvelles.fr

Autodetachment Spectroscopy

Microscopy and Diffraction Techniques

Microscopy and diffraction methods are essential for understanding the structural and morphological properties of this compound (BeS) at various scales, from bulk crystal structure to nanoscale surface features.

X-ray Diffraction (XRD) for Crystal Structure and Grain Size Determination

X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of materials. Research shows that this compound (BeS) typically crystallizes in the zinc-blende (sphalerite) structure, which belongs to the cubic F-43m space group. materialsproject.orgmdpi.com Theoretical and experimental studies have determined its lattice constant, with a reported experimental value of 4.863 Å. mdpi.com

XRD analysis is crucial for confirming the crystalline structure and phase formation of BeS, particularly in thin-film applications where it can verify the polycrystalline nature and cubic structure of the deposited films. researchgate.netresearchgate.net The average crystallite or grain size can be estimated from the broadening of XRD peaks using the Debye-Scherrer equation. researchgate.net For sulfide thin films, this method has been used to estimate grain sizes in the nanometer range. researchgate.net For more detailed analysis, in-situ micro-X-ray diffraction allows for the precise derivation of unit-cell parameters through whole pattern fitting with specialized software. mdpi.com

Table 1: Crystallographic Data for this compound

PropertyValueSource(s)
Crystal SystemCubic materialsproject.org
Crystal StructureZinc-blende (Sphalerite) materialsproject.orgmdpi.com
Space GroupF-43m (No. 216) materialsproject.org
Experimental Lattice Constant (a)4.863 Å mdpi.com
Be-S Bond Length2.11 Å materialsproject.org

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a versatile instrument for investigating the surface topography and morphology—the shape and size of the constituent particles—of materials. nih.gov In the context of this compound and related materials, SEM is used to characterize the surface of thin films and powders. researchgate.net The technique operates by scanning a focused beam of electrons over a sample, which causes the emission of secondary and backscattered electrons that are collected to form an image.

SEM provides high-magnification images with a large depth of field, giving them a distinct three-dimensional appearance that is useful for understanding surface structure. mpg.de Studies on beryllium-containing powders have used SEM to reveal detailed particle morphology, such as identifying whether particles are compact or are formed from clusters of smaller primary particles. nih.gov For instance, beryllium metal powder was observed under SEM as being compact, with smaller sub-micrometer particles adhered to the surface of larger ones. nih.gov

Table 2: SEM Imaging Capabilities

FeatureDescriptionSource(s)
Information ObtainedTopography, Morphology, Chemistry, Crystallography
Imaging SignalsSecondary Electrons (SE), Back-scattered Electrons (BSE)
MagnificationCan reach up to 500,000x or more nih.govmst.or.jp
Key AdvantageLarge depth of field provides a 3D appearance for analyzing surface texture. mpg.de

High-Resolution Transmission Electron Microscopy (HRTEM) with Electron Diffraction

For analysis at the atomic level, High-Resolution Transmission Electron Microscopy (HRTEM) is employed. This technique allows for the direct imaging of the atomic lattice of a material, making it an indispensable tool for studying properties at the atomic scale. wikipedia.org HRTEM can achieve resolutions down to approximately 0.5 ångströms (0.050 nm), enabling the visualization of individual atoms and crystal defects. wikipedia.org

The crystallinity of sulfide films can be thoroughly analyzed using HRTEM in conjunction with selected area electron diffraction (SAED). researchgate.netresearchgate.net The SAED pattern provides critical information about the crystal structure, revealing whether a sample is a single crystal, polycrystalline, or amorphous. usra.edu HRTEM studies can identify different polymorphs, polytypes, and superstructures, even within a single sulfide crystal. researchgate.net

Analytical Transmission Electron Microscopy (ATEM) for Particle Characterization

Analytical Transmission Electron Microscopy (ATEM) is a powerful methodology that provides a complete microstructural characterization of materials down to the nanometer and atomic scales. dlr.de ATEM combines the high-resolution imaging of TEM with analytical techniques, such as Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy-Loss Spectroscopy (EELS), to correlate the microstructure with the elemental composition. dlr.deresearchgate.net

This technique is particularly valuable for investigating the lattice structure of individual nanoparticles, identifying and analyzing structural defects in metals and ceramics, and characterizing the structure and composition of extremely fine features. dlr.de ATEM can operate in either conventional TEM (CTEM) mode, which uses a broad, static electron beam, or scanning TEM (STEM) mode, where a fine, focused beam is scanned across the sample. whiterose.ac.ukresearchgate.net This versatility makes ATEM essential for the comprehensive description of modern materials with increasingly fine internal structures. dlr.de

Elemental and Compositional Analysis

Determining the elemental makeup of this compound is critical for confirming stoichiometry and identifying impurities.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a widely used technique for elemental analysis, frequently integrated with both scanning and transmission electron microscopes. ebatco.com The method works by detecting the characteristic X-rays emitted by a sample when it is excited by the microscope's electron beam. ebatco.com Since the energy of these X-rays is unique to each element, an EDS spectrum provides a qualitative and quantitative profile of the material's composition. myscope.training

EDS is effective for all elements with an atomic number greater than beryllium (Z=4). ebatco.commyscope.training The detection of light elements like beryllium presents challenges because their low-energy X-rays are subject to strong absorption within the sample, and their peak positions can shift depending on chemical bonding. myscope.training However, modern EDS detectors have been developed that are capable of resolving the beryllium X-ray peak. jeol.com When coupled with an SEM, EDS provides elemental composition linked to specific surface features, typically with a spatial resolution of a few microns. ebatco.commyscope.training In a TEM, the spatial resolution for EDS analysis is significantly better, on the order of nanometers. myscope.training The quantitative accuracy of EDS is generally in the range of 0.5% to 5%, but can be improved to around 1% with the use of standards. ebatco.comjeol.com

Table 3: Overview of EDS Analysis for Beryllium-Containing Compounds

ParameterDescriptionSource(s)
PrincipleDetection of characteristic X-rays emitted from a sample under electron beam bombardment. ebatco.com
Detectable ElementsRoutinely used for elements with atomic number (Z) > 4. Specialized detectors can resolve the Be peak. ebatco.commyscope.trainingjeol.com
Spatial Resolution~1-3 µm in SEM; nanometer-scale in TEM. myscope.training
Quantitative AccuracyTypically 0.5% to 5%; can be ~1% with standards. ebatco.comjeol.com
ApplicationLinks morphological/structural information from SEM/TEM with localized elemental composition. ebatco.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry is a highly sensitive analytical technique capable of detecting and quantifying a wide range of elements at trace and ultra-trace concentrations. For the analysis of solid materials like this compound, the sample must first be brought into a liquid form. This is typically achieved through acid digestion, where the BeS powder is dissolved in a suitable acid matrix, often nitric acid, to ensure complete dissolution of the analyte. osti.govepa.gov The resulting solution is then introduced into the ICP-MS instrument.

In the instrument, the sample solution is nebulized into a fine aerosol and introduced into a high-temperature argon plasma (around 6000-10,000 K). nih.gov The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the sample. The resulting ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

The analysis of beryllium by ICP-MS presents specific challenges. Beryllium is a mono-isotopic element (⁹Be), which simplifies analysis by avoiding isobaric interferences (overlap of isotopes from different elements at the same mass). nih.govanalytik-jena.fr However, its high first ionization potential (9.3 eV) means that only about 70-75% of beryllium atoms are ionized in a standard argon plasma, which can affect sensitivity. nih.govanalytik-jena.fr Furthermore, as a very light element, beryllium is susceptible to space-charge effects within the ion beam, where the ion beam is distorted by the presence of a high concentration of heavier ions from the matrix, potentially reducing analytical accuracy. nih.govanalytik-jena.fr To overcome these challenges, modern ICP-MS instruments can be optimized by increasing the plasma power and adjusting the ion optics specifically for the analysis of light elements. analytik-jena.fr High-resolution ICP-MS (HR-ICP-MS) can also be employed to achieve higher precision.

Table 1: Representative Trace Element Analysis of a Simple Metal Sulfide (ZnS) by LA-ICP-MS

This table illustrates the typical trace elements and their concentrations that can be quantified in a simple sulfide matrix, which would be analogous to the analysis of this compound. The data is based on findings from studies on sphalerite (ZnS). researchgate.netfrontiersin.orgcambridge.orgmdpi.com

ElementConcentration Range (ppm) in Sphalerite
Iron (Fe)14,200 - 17,700
Cadmium (Cd)774 - 1140
Germanium (Ge)73.4 - 336.0
Gallium (Ga)33.9 - 75.9
Copper (Cu)8.7 - 49.6
Manganese (Mn)20 - 30
Indium (In)0.10 - 0.44
Cobalt (Co)0.9 - 1.1

This data is for illustrative purposes and represents the analysis of sphalerite (ZnS) as a proxy for this compound.

Instrumental Neutron Activation Analysis (INAA)

Instrumental Neutron Activation Analysis is a highly sensitive and non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. ebsco.com A key advantage of INAA is that it is a bulk analysis method and is generally insensitive to the chemical form or physical state of the sample, making it ideal for the analysis of powdered samples like this compound without the need for dissolution. ebsco.com

The procedure involves placing the this compound sample into a nuclear reactor, where it is irradiated with neutrons. ebsco.com This process causes some of the atoms within the sample to become radioactive isotopes. After irradiation, the sample is removed, and the gamma rays emitted from the decay of these newly formed radioisotopes are measured using a high-resolution gamma-ray spectrometer. Each element that was activated will emit gamma rays with a characteristic energy and half-life, allowing for both qualitative identification and quantitative determination of the elemental concentrations. ebsco.com

While specific research on the INAA of this compound is not prevalent, the technique is widely applied to the analysis of geological materials, including various sulfide minerals. illinois.edu These studies demonstrate the capability of INAA to determine the concentrations of a wide range of trace elements, including rare earth elements, which can act as dopants or impurities in semiconductor materials.

Table 2: Representative Trace Element Concentrations in Sulfide Ores Determined by INAA

This table provides an example of the elements and their concentrations that can be determined in sulfide ores using INAA, which is indicative of the data that could be obtained for this compound.

ElementConcentration Range in Sulfide Ores (ppm)
Gold (Au)0.7 - 20
Silver (Ag)130 - 150
Selenium (Se)150 - 220
Cobalt (Co)Varies
Scandium (Sc)Varies
Chromium (Cr)Varies
Antimony (Sb)Varies

This data is representative of analyses of various sulfide ores and serves as an example for the potential application to this compound.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1 to 3 nanometers of a material's surface. phi.commdpi.com This makes it an invaluable tool for characterizing the surface chemistry of this compound, which is crucial for understanding its behavior in electronic devices where surface interactions and interfaces play a critical role.

In TOF-SIMS analysis, a pulsed primary ion beam (e.g., Bi⁺ or Au⁺) is focused onto the sample surface. frontiersin.orgresearchgate.net The impact of these primary ions causes the sputtering of secondary particles from the surface, including atoms and molecular fragments, a fraction of which are ionized. These secondary ions are then accelerated into a "time-of-flight" mass analyzer. The time it takes for an ion to travel the length of the flight tube to the detector is directly related to its mass-to-charge ratio. Lighter ions travel faster and arrive at the detector sooner than heavier ions, allowing for the generation of a high-resolution mass spectrum of the surface components. researchgate.net

TOF-SIMS can be operated in several modes:

Spectroscopy: Provides a detailed mass spectrum of the surface, allowing for the identification of elements and molecular species present.

Imaging: By rastering the primary ion beam across the surface, chemical maps can be generated, showing the spatial distribution of different species. phi.com

Depth Profiling: By using a sputter ion beam to incrementally remove material, the chemical composition can be analyzed as a function of depth, providing information on thin films or contamination layers on the this compound surface. illinois.edu

A key strength of TOF-SIMS is its ability to detect all elements, including hydrogen, and to provide molecular information, which can help in identifying surface contaminants such as oxides, hydroxides, or organic residues that may be present on the this compound powder. researchgate.netresearchgate.net The technique is generally considered qualitative or semi-quantitative due to strong matrix effects, where the ionization probability of a species is highly dependent on the surrounding chemical environment. aip.org However, it provides unparalleled detail about the surface chemistry.

Table 3: Expected Information from TOF-SIMS Analysis of this compound Surface

This table outlines the type of chemical information that would be expected from a TOF-SIMS analysis of a this compound sample.

Ion SpeciesType of Information
Be⁺, S⁻Elemental composition of the primary material
BeO⁻, BeOH⁺Presence of surface oxidation or hydration
Hydrocarbon fragments (CₓHᵧ⁺)Organic surface contamination
Other metal ions (e.g., Na⁺, K⁺)Trace metallic surface impurities
Molecular fragmentsIdentification of adsorbed species or surface modifications

Extrinsic Doping Strategies

Extrinsic doping involves the intentional introduction of foreign atoms (dopants) into the crystal lattice to modify its properties in a controlled manner. For this compound, achieving efficient p-type and n-type doping is essential for its application in electronic devices.

p-type Doping Approaches

P-type doping aims to create an excess of holes (positive charge carriers) in the semiconductor. This is typically achieved by substituting a host atom with an atom from a group with fewer valence electrons.

One promising approach for p-type doping in BeS is the substitution of sulfur atoms (from Group VIA) with atoms from Group VA of the periodic table, such as nitrogen.

Nitrogen Doping: First-principles studies have shown that substituting sulfur with nitrogen (NS) in this compound can create a shallow acceptor level. researchgate.net This means that the energy level introduced by the nitrogen dopant is close to the valence band maximum, allowing for the easy thermal excitation of electrons from the valence band to the acceptor level, leaving behind mobile holes in the valence band. The ionization energy for a nitrogen acceptor substituting sulfur in BeS has been calculated to be approximately 0.166 eV. researchgate.net To successfully achieve p-type doping with nitrogen, it is important to use growth conditions that favor the incorporation of nitrogen at sulfur sites while suppressing the formation of compensating donor defects, such as sulfur vacancies. researchgate.net S-rich growth conditions are predicted to be favorable for creating NS defects. researchgate.net

Defect Engineering and Doping in Beryllium Sulfide

Defect engineering and the intentional introduction of impurities, or doping, are fundamental techniques used to manipulate the electrical and optical properties of semiconductors. In beryllium sulfide (B99878) (BeS), a wide-band-gap semiconductor, these strategies are explored to induce desired conductivity types (p-type or n-type) and to tune its electronic band structure for potential applications in electronic and optoelectronic devices.

Advanced Material Forms of Beryllium Sulfide for Research

Two-Dimensional (2D) Monolayers

Theoretical exploration has focused on single-atom-thick layers of beryllium sulfide (B99878), which exhibit distinct electronic and optical properties suitable for nano-device applications. researchgate.net

Beryllium sulfide can form a two-dimensional (2D) monolayer with a hexagonal honeycomb structure, analogous to graphene. nih.gov This monolayer is a wide-bandgap semiconductor. researchgate.net Density functional theory (DFT) calculations have been employed to study these structures, revealing their potential for applications in microelectronics and optoelectronics due to their covalent bonding and semiconducting nature. researchgate.net The BeS monolayer has a predicted bond length of 1.994 Å. nih.gov

First-principles calculations have identified a two-dimensional hexagonal this compound (h-BeS) sheet with notable properties. acs.orgresearchgate.netnih.gov These sheets demonstrate exceptional thermodynamic stability at temperatures up to 1000 K. acs.orgresearchgate.netnih.gov Unlike the direct bandgap of some 2D materials, the h-BeS monolayer is characterized by a large indirect energy gap. acs.orgresearchgate.net Calculations using the Perdew-Burke-Ernzerhof (PBE) functional within DFT suggest a band gap of 4.26 eV, while other studies have reported values around 4.5 eV. acs.orgresearchgate.net This wide-gap semiconductor nature makes h-BeS a subject of interest for advanced electronic applications. acs.orgnih.gov

PropertyValueSource
Crystal StructureHexagonal acs.orgresearchgate.net
Band Gap4.26 eV (Indirect) acs.orgresearchgate.netnih.gov
Thermodynamic StabilityStable up to 1000 K acs.orgresearchgate.netnih.gov

The electronic and optical properties of BeS monolayers can be intentionally modified by applying mechanical strain and stress. researchgate.net This tunability is a key feature for designing future nano-devices. researchgate.netchemrevlett.com

Electronic Properties: Applying both biaxial stress and tensile strain has been shown to reduce the electronic band gap of the BeS monolayer. researchgate.net While both types of mechanical loading cause a reduction, the rate of change differs between them. researchgate.net This band gap engineering allows for the fine-tuning of the material's semiconducting behavior. researchgate.netchemrevlett.com

Optical Properties: The optical absorption spectrum of the BeS monolayer is also sensitive to mechanical manipulation. researchgate.net

Strain: Applying tensile strain results in a "red shift," moving the absorption peaks to lower energies (longer wavelengths). researchgate.netchemrevlett.com

Stress: Applying biaxial stress causes a "blue shift," moving the absorption peaks to higher energies (shorter wavelengths). researchgate.net

This ability to control optical properties through mechanical means suggests potential applications in optoelectronic devices and sensors. researchgate.net

ConditionEffect on Band GapEffect on Optical AbsorptionSource
Biaxial Tensile StrainReductionRed Shift researchgate.net
Biaxial StressReductionBlue Shift researchgate.net

Hexagonal this compound (h-BeS) Sheets

One-Dimensional (1D) Nanostructures

When 2D h-BeS sheets are cut into narrow strips, they form one-dimensional (1D) nanoribbons. The electronic properties of these nanoribbons are highly dependent on the geometry of their edges, primarily classified as "armchair" or "zigzag". acs.orgnih.gov

The edge configuration of a BeS nanoribbon dictates its fundamental electronic character, leading to dramatically different behaviors between armchair and zigzag terminations. acs.orgnih.gov

This compound nanoribbons with an "armchair" edge configuration are consistently found to be wide-energy-gap semiconductors. acs.orgnih.govresearchgate.net This semiconducting nature is robust and a key characteristic of this morphology. researcher.life Furthermore, these armchair nanoribbons are predicted to exhibit a giant Stark effect, which describes a significant shift in their electronic energy levels in the presence of an external electric field. acs.orgresearchgate.netnih.gov In contrast, zigzag-edged nanoribbons are predicted to be metallic and exhibit unique magnetic properties such as a spin-glass state. acs.orgresearchgate.netnih.gov

Nanoribbon Edge TypeElectronic BehaviorKey PropertySource
ArmchairWide-Energy-Gap SemiconductorGiant Stark Effect acs.orgresearchgate.netnih.govresearchgate.net
ZigzagMetallicSpin Glass State, Ferromagnetism acs.orgresearchgate.netnih.govresearchgate.net

This compound Nanoribbons

Zigzag-Edged Nanoribbons (Metallic and Magnetic Properties)

Theoretical research using extensive first-principles calculations has identified two-dimensional hexagonal this compound (h-BeS) as a material with significant potential for advanced applications. acs.orgresearchgate.net When this h-BeS sheet, which has an indirect energy gap of 4.26 eV and is thermodynamically stable up to 1000 K, is tailored into nanoribbons, its properties are dictated by the geometry of its edges. acs.orgresearchgate.netresearchgate.net

Unlike their armchair-edged counterparts, which behave as wide-energy-gap semiconductors, zigzag-edged this compound nanoribbons (Z-BeSNRs) are predicted to be metallic. acs.orgresearchgate.net Furthermore, these zigzag nanoribbons exhibit notable magnetic properties. acs.org They are found to exist in a spin-glass state, which is a disordered magnetic state. acs.orgresearchgate.net Specifically, ferromagnetic zigzag nanoribbons are calculated to possess a net magnetic moment of approximately 1.15 μB. acs.orgresearchgate.netresearcher.life These distinct electronic and magnetic characteristics suggest that Z-BeSNRs could be promising candidates for applications in spintronics and other nanoelectronic devices. acs.orgresearchgate.net

Properties of Zigzag-Edged BeS Nanoribbons

PropertyFindingSource(s)
Electronic NatureMetallic acs.org, researchgate.net
Magnetic StateSpin glass state acs.org, researchgate.net
Ferromagnetic Moment~1.15 μB acs.org, researchgate.net, researchgate.net, researcher.life
Comparison (Armchair-edged)Wide-energy-gap semiconductor acs.org, researchgate.net, researchgate.net

This compound Nanotubes

The exploration of this compound extends to one-dimensional nanostructures, specifically nanotubes. researcher.liferesearchgate.net Through ab initio computational studies, researchers have investigated the structural stability and vibrational properties of BeS nanotubes, particularly single-walled zigzag (n,0) configurations. researchgate.netsemanticscholar.org These theoretical analyses provide fundamental insights into the behavior of BeS when formed into a tubular structure. researchgate.net

This compound nanotubes are considered part of a broader class of non-carbon nanotubes, which includes materials like boron nitride and zinc oxide, that are being investigated for their potential in nanoelectronics and optoelectronics. researchgate.net Theoretical predictions suggest that the BeS monolayer, the parent structure for the nanotubes, has a wide bandgap and notable electronic and optical properties that could be harnessed in nano-devices. researchgate.net The study of BeS nanotubes aims to understand how these properties translate and manifest in a one-dimensional, cylindrical geometry. researchgate.netsemanticscholar.org

Research Focus on this compound Nanotubes

Research AreaDetailsSource(s)
Investigated StructuresSingle-walled zigzag (n,0) nanotubes researcher.life, researchgate.net
MethodologyAb initio computational simulations researchgate.net, semanticscholar.org
Primary FocusStructural stability and vibrational analysis researchgate.net
Potential ApplicationsNano-devices, based on the promising electronic and optical properties of the BeS monolayer researchgate.net, researchgate.net

Multilayer Structures and Heterostructures

The unique electronic properties of this compound nanomaterials make them attractive components for the design of multilayer structures and heterostructures. researchgate.net A heterostructure consists of a combination of at least two different semiconductor materials, which can lead to novel device capabilities. annualreviews.org

Theoretical research has explored the design of hybridized systems that connect zigzag this compound (BeS) nanoribbons with graphene nanoribbons. researchgate.net The electronic transport characteristics of these BeS-graphene heterostructures were investigated using a first-principles approach. researchgate.net The findings reveal that the electrical behavior of these hybrid systems is highly dependent on their specific geometry. researchgate.net For instance, when the number of zigzag carbon chains is odd, the hybridized system exhibits an exceptional negative differential resistance (NDR) property, where current decreases as voltage increases. researchgate.net This NDR phenomenon is highly sought after for applications in electronic devices such as oscillators and memory cells. researchgate.net However, when the system includes an even number of zigzag carbon chains, this NDR behavior disappears and is replaced by a current-limiting characteristic. researchgate.net

These findings underscore the potential of creating BeS-based heterostructures to precisely engineer electronic properties for specific device functions. researchgate.net The ability to tune characteristics like NDR by altering the structure of the interface highlights a key advantage of developing multilayer nanomaterials. researchgate.netosti.gov

Properties of BeS-Graphene Nanoribbon Heterostructures

Heterostructure ConfigurationObserved Electronic Transport PropertySource(s)
Hybridized system with an odd number of zigzag carbon chainsNegative Differential Resistance (NDR) researchgate.net
Hybridized system with an even number of zigzag carbon chainsCurrent-limited behavior (NDR disappears) researchgate.net

Advanced Applications and Future Research Trajectories

Applications in Optoelectronic Devices and Systems

BeS is recognized for its promising characteristics for optoelectronic applications. researchgate.netsamaterials.com As a II-VI compound semiconductor, its wide band gap and covalent bonding are properties that make it a material of interest for devices that operate in the shorter wavelength regions of the electromagnetic spectrum. mdpi.comresearchgate.net Research has explored its use in various forms, from thin films to two-dimensional monolayers, to harness its full potential in next-generation electronic and optical systems. researchgate.netresearchgate.net

Beryllium sulfide (B99878) exhibits high transmission in the infrared spectrum, a property that makes it suitable for optical components like infrared windows and lenses. alibaba.com Thin films of BeS have been shown to be good transmitters of radiation in the UV-VIS-NIR (ultraviolet-visible-near-infrared) regions, with transmittance values ranging from 77% to 96%. researchgate.net This high level of transparency suggests potential applications in specialized coatings, such as antireflection coatings, which are critical for improving the efficiency of optical devices, including advanced displays. researchgate.netalibaba.com The material's wide bandgap is a key contributor to its optical clarity, allowing it to be used in devices operating across the thermal and infrared spectra. alibaba.com

Table 1: Optical and Electronic Properties of Beryllium Sulfide

Property Value Comments
Band Gap (Experimental) ~5.5 eV mdpi.com Indirect band gap. mdpi.com
Band Gap (Theoretical) 2.30 - 5.436 eV mdpi.comresearchgate.net Values vary significantly with the computational method used (e.g., LDA, GGA, BZW-EF). mdpi.com
Crystal Structure Cubic, Zincblende (Sphalerite) materialsproject.orgwikipedia.org Space Group: F-43m. materialsproject.orgwikipedia.org
Refractive Index (n) 1.741 wikipedia.org At 5893 Å, other measurements report values up to 4.17. acs.orgmatweb.com

| Transmittance | 77% - 96% (UV-VIS-NIR) researchgate.net | For thin films prepared by chemical bath deposition. researchgate.net |

The potential of this compound extends to the realm of nanoelectronics, particularly in its two-dimensional (2D) form. researchgate.netresearchgate.net Theoretical studies have shown that a 2D graphene-like monolayer of BeS is a promising candidate for future nano-devices. researchgate.net The electronic and optical properties of this BeS monolayer can be tuned by applying stress and strain, which causes a reduction in its band gap. researchgate.net This tunability is a highly desirable characteristic for fabricating advanced nanoelectronic systems. researchgate.net

Furthermore, research into two-dimensional hexagonal BeS (h-BeS) sheets and their corresponding nanoribbons has revealed interesting electronic and magnetic properties. researchgate.net While armchair-edged nanoribbons of h-BeS are predicted to be wide-energy-gap semiconductors, zigzag-edged nanoribbons are metallic, suggesting their promise for nanoelectronic and spintronic applications. researchgate.net

This compound has been identified as a material with significant potential for applications in blue-green laser diodes and light-emitting diodes (LEDs). mdpi.comnih.gov The development of blue-green laser technology relies on wide-bandgap semiconductors, and BeS belongs to the II-VI family of compounds that have been central to this research. mdpi.comlaserfocusworld.com Although much of the practical development has focused on zinc- and magnesium-based chalcogenides like ZnMgSSe and ZnCdSe quantum wells, the fundamental properties of beryllium-containing compounds like BeS and BeCdSe make them attractive for these applications. nih.govlaserfocusworld.comresearchgate.net The high covalency and hardness of BeS are considered advantageous for creating robust and stable optoelectronic devices. mdpi.comresearchgate.net Theoretical studies consistently point to its suitability for short-wavelength emitters, reinforcing the interest in overcoming the experimental challenges associated with its toxicity to explore its use in this area. mdpi.comillinois.edu

Components for Nanoelectronic Devices

Thermoelectric Device Research

Thermoelectric devices, which can convert waste heat into useful electrical energy via the Seebeck effect, represent a key area of sustainable energy research. unitn.it The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. unitn.itrsc.org While research has focused on materials like bismuth sulfide (Bi₂S₃) and other chalcogenides, this compound has also been noted for its potential in thermoelectric applications. ontosight.aimdpi.com

The interest in sulfides for thermoelectrics stems from a desire to find environmentally friendly, earth-abundant alternatives to traditional materials like those containing tellurium or lead. mdpi.com Research into related sulfide compounds shows that their thermoelectric properties can be optimized by tuning electrical conductivity through doping and reducing thermal conductivity. mdpi.com Although extensive experimental data on the thermoelectric performance of BeS is limited, its fundamental properties as a semiconductor warrant further investigation into its potential for heat-to-electricity conversion. ontosight.aidntb.gov.ua

Table 2: Physical Properties of this compound

Property Value Source(s)
Molar Mass 41.077 g/mol wikipedia.org
Appearance White crystalline solid samaterials.comwikipedia.org
Density 2.36 g/cm³ samaterials.comwikipedia.org
Melting Point 1,800 °C (decomposes) wikipedia.org

| Crystal Structure | Cubic (Sphalerite) | wikipedia.orgmatweb.com |

Advanced Sensing Platforms

The unique properties of this compound, particularly in its monolayer form, suggest its utility in advanced sensing applications. researchgate.netresearchgate.net The high surface area and sensitivity of 2D materials to their environment make them ideal candidates for detecting chemical and biological molecules. researchgate.netplos.org

Recent theoretical studies have highlighted the potential of the BeS monolayer as a material for biosensors, specifically for detecting volatile organic compounds (VOCs) that are biomarkers for diseases. researchgate.net One study, using density functional theory (DFT), explored the interaction between a BeS monolayer and VOCs related to lung disease. researchgate.net The findings showed that the adsorption of these VOCs leads to significant changes in the bandgap and work function of the BeS material. researchgate.net This indicates that BeS-based sensors could offer sensitive and selective detection of specific biomarkers. researchgate.net

The detection of VOCs from exhaled breath is a non-invasive method for diagnosing and monitoring pulmonary diseases. nih.gov The feasibility of using a BeS monolayer is further supported by calculations showing that the desorption of VOCs can be achieved, allowing for the sensor to be reusable. researchgate.net These findings position this compound as a promising candidate material for future gas molecule sensing platforms. researchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Aluminum Nitride AlN
Beryllium Be
Beryllium Chloride BeCl₂
Beryllium Nitride Be₃N₂
Beryllium Oxide BeO
Beryllium Selenide BeSe
Beryllium Telluride BeTe
Bismuth Nitrate (B79036) Bi(NO₃)₃
Bismuth Sulfide Bi₂S₃
Boron Nitride BN
Cadmium Selenide CdSe
Carbon Monoxide CO
Formaldehyde CH₂O
Gallium Arsenide GaAs
Hydrogen Sulfide H₂S
Magnesium Oxide MgO
Nitrogen N₂
Potassium Chloride KCl
Sodium Hydrosulfide NaHS
Sulfur S
Triethanolamine C₆H₁₅NO₃
Volatile Organic Compounds VOCs
Zinc Oxide ZnO
Zinc Selenide ZnSe

Role in Advanced Materials Synthesis and Catalysis

This compound (BeS) is a compound of interest in the field of materials science due to its specific physical and chemical properties. Its primary applications are in the synthesis of advanced electronic and ceramic materials, while its role in catalysis is less defined and appears to be more theoretical or niche.

As a Group II-VI compound, this compound is recognized as a wide-bandgap semiconductor. samaterials.commdpi.com It crystallizes in the zinc-blende structure under normal conditions and possesses high hardness and thermal stability. samaterials.commdpi.comontosight.ai These characteristics make it a candidate for applications in optoelectronics. Research has highlighted its potential use in devices such as blue-green laser diodes and light-emitting diodes (LEDs), as well as UV detectors. samaterials.commdpi.com The material can be synthesized by reacting sulfur and beryllium in a hydrogen atmosphere at temperatures between 1000-1300°C or by the reaction of beryllium chloride and hydrogen sulfide at 1150°C. samaterials.com Its use also extends to specialized high-temperature ceramics and as a component in specialty coatings, leveraging its thermal and mechanical strength. samaterials.com

While beryllium compounds, in general, are noted for their role in catalysis, specific applications of this compound as a primary catalyst are not widely documented. samaterials.comsamaterials.com Some other metal sulfides, such as molybdenum disulfide (MoS₂) and nickel sulfide (NiS), are well-known catalysts in industrial processes like hydrodesulfurization and hydrogenation, respectively. samaterials.com One study detailed the use of cobalt sulfide nanoparticles supported on beryllium copper needles as an efficient electrocatalyst for the hydrogen evolution reaction, though in this case, the beryllium-containing alloy served as a substrate rather than the catalytic agent itself. researchgate.net The primary contribution of this compound to advanced materials is therefore centered on its semiconductor and ceramic properties rather than its catalytic activity.

Emerging Research Frontiers and Challenges

Research into this compound is characterized by a push to understand its fundamental properties and overcome significant practical challenges. The most substantial hurdle in both experimental research and application is the severe toxicity of beryllium and its compounds, which can cause chronic beryllium disease (CBD), a serious lung condition. mdpi.comontosight.aiemory.edu This toxicity restricts its use to niche areas and necessitates strict safety protocols, leading to a scarcity of experimental data on many of its properties. samaterials.commdpi.comontosight.ai

A major frontier in the study of BeS involves theoretical and computational materials science. There is a notable and persistent disagreement between theoretically calculated and experimentally measured values for its band gap. mdpi.comresearchgate.net Numerous calculations using Density Functional Theory (DFT) with various approximations have consistently underestimated the experimental band gap of 5.5 eV, with many theoretical results falling in the 2.38 eV to 4.24 eV range. mdpi.com More recent computational methods have yielded results in much closer agreement with experimental values, suggesting a path forward in accurately modeling the electronic structure of this and other wide-bandgap semiconductors. researchgate.net

Further research frontiers include:

High-Pressure Physics: First-principles calculations are being used to predict the behavior of BeS under extreme pressures. Studies suggest that it undergoes a phase transition from the common zinc-blende structure to a nickel arsenide (NiAs) structure at high pressure. mdpi.comresearchgate.net Understanding these phase transitions is crucial for applications in extreme environments and for the fundamental physics of materials.

Advanced Spectroscopy: Modern techniques like photoelectron velocity map imaging spectroscopy are being employed to probe the electronic structure and bonding of this compound anions (BeS⁻). emory.edu This research has revealed unusual bonding characteristics, such as the formation of a dipole-bound excited state, which challenges classical chemical bonding theories and provides deeper insight into the compound's fundamental nature. emory.edu

Analytical Chemistry: A significant challenge lies in the detection and analysis of trace levels of beryllium for workplace monitoring. rsc.org Developing more sensitive, robust, and standardized analytical techniques for beryllium compounds, including BeS, is an ongoing area of research driven by health and safety concerns. rsc.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity Beryllium Sulfide (BeS) in laboratory settings?

  • Methodological Answer : BeS is typically synthesized via direct reaction of beryllium chloride (BeCl₂) with anhydrous hydrogen sulfide (H₂S) under controlled conditions. The reaction occurs in an inert atmosphere (e.g., argon) to prevent hydrolysis, yielding BeS as an off-white powder . Key steps include:

  • Purification of BeCl₂ to remove oxides.
  • Gradual introduction of H₂S gas to avoid explosive side reactions.
  • Post-synthesis annealing at 800–1000°C to enhance crystallinity.
    • Data Consideration : Purity is confirmed via X-ray diffraction (XRD) to verify the zinc-blende structure (lattice constant: 4.86 Å) and energy-dispersive X-ray spectroscopy (EDS) to quantify stoichiometry .

Q. How can researchers characterize the structural and optical properties of BeS?

  • Methodological Answer :

  • XRD : Validates crystal structure and lattice parameters. BeS adopts a zinc-blende configuration with a lattice constant of ~4.86 Å .
  • UV-Vis Spectroscopy : Measures the bandgap (~5.5 eV), though discrepancies exist between experimental (5.1–5.8 eV) and computational (5.3–6.0 eV) values due to approximations in density functional theory (DFT) .
  • Raman Spectroscopy : Identifies phonon modes (e.g., TO/LO peaks at ~450 cm⁻¹ and ~650 cm⁻¹) to assess crystallinity and defects .

Advanced Research Questions

Q. What computational approaches are used to model the electronic structure of BeS, and how do they compare with experimental data?

  • Methodological Answer :

  • BZW-EF Method : A self-consistent computational approach optimizes basis sets to avoid variational collapse, yielding accurate bandgap predictions (5.3 eV) close to experimental values (5.5 eV) .
  • Hybrid DFT (e.g., HSE06) : Reduces bandgap underestimation errors inherent in standard DFT. Recent studies report a 5.7 eV bandgap using HSE06, aligning with optical absorption data .
    • Data Contradictions : Experimental bandgaps vary due to sample purity (e.g., oxide contamination), while computational results depend on exchange-correlation functional choice .

Q. How do sulfide interferences impact the detection of BeS in environmental samples, and what mitigation strategies exist?

  • Methodological Answer :

  • Challenge : Sulfide (S²⁻) in groundwater or sediment forms complexes with Be²⁺, complicating quantification via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Mitigation :
  • Pre-concentration : Chelation with EDTA separates Be²⁺ from sulfide ions.
  • LIBS-MLIBS-MLIF : Laser-induced breakdown spectroscopy with molecular laser-induced fluorescence enhances specificity, achieving detection limits of 0.1 ppb for Be in sulfide-rich matrices .
    • Data Consideration : Recovery rates for Be in sulfide-containing samples improve from 60% (standard ICP-MS) to >95% with LIBS-MLIBS-MLIF .

Q. What are the challenges in achieving reproducible results in BeS thin-film growth, and how can they be addressed?

  • Methodological Answer :

  • Challenges :
  • Substrate Reactivity : BeS reacts with common substrates (e.g., SiO₂) at high temperatures.
  • Stoichiometry Control : Be/S ratio deviations lead to defect states.
  • Solutions :
  • Buffer Layers : Use of AlN or diamond substrates reduces interfacial reactions.
  • Pulsed Laser Deposition (PLD) : Enables precise stoichiometry control with in-situ monitoring via reflection high-energy electron diffraction (RHEED) .
    • Data Contradictions : PLD-grown films show fewer defects (dislocation density: 10⁶ cm⁻²) compared to molecular beam epitaxy (MBE) (10⁸ cm⁻²) .

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